molecular formula C10H12BrNO2 B13542993 Methyl 2-amino-2-(5-bromo-2-methylphenyl)acetate

Methyl 2-amino-2-(5-bromo-2-methylphenyl)acetate

Cat. No.: B13542993
M. Wt: 258.11 g/mol
InChI Key: OGRDWAUTHJWVRP-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(5-bromo-2-methylphenyl)acetate is an organic compound that belongs to the class of amino acid esters It is characterized by the presence of a bromine atom and a methyl group attached to a benzene ring, along with an amino group and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(5-bromo-2-methylphenyl)acetate typically involves the reaction of 5-bromo-2-methylbenzylamine with methyl chloroacetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(5-bromo-2-methylphenyl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, the bromine can be replaced with a hydroxyl group using sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, nitric acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydroxide, potassium carbonate

Major Products Formed

    Oxidation: Methyl 2-nitro-2-(5-bromo-2-methylphenyl)acetate

    Reduction: Methyl 2-amino-2-(5-bromo-2-methylphenyl)ethanol

    Substitution: Methyl 2-amino-2-(5-hydroxy-2-methylphenyl)acetate

Scientific Research Applications

Methyl 2-amino-2-(5-bromo-2-methylphenyl)acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: Researchers use this compound to study the effects of bromine and methyl substitutions on the biological activity of amino acid derivatives.

    Industrial Applications: It is employed in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(5-bromo-2-methylphenyl)acetate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes and receptors, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that contribute to its overall activity.

Comparison with Similar Compounds

Methyl 2-amino-2-(5-bromo-2-methylphenyl)acetate can be compared with other similar compounds, such as:

    Methyl 2-amino-2-(5-chloro-2-methylphenyl)acetate: This compound has a chlorine atom instead of a bromine atom. The presence of chlorine can affect the compound’s reactivity and biological activity.

    Methyl 2-amino-2-(5-bromo-2-chlorophenyl)acetate: This compound has both bromine and chlorine atoms, which can lead to different chemical and biological properties compared to the parent compound.

    Methyl 2-amino-2-(5-bromo-2-ethylphenyl)acetate: The presence of an ethyl group instead of a methyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with biological targets.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

methyl 2-amino-2-(5-bromo-2-methylphenyl)acetate

InChI

InChI=1S/C10H12BrNO2/c1-6-3-4-7(11)5-8(6)9(12)10(13)14-2/h3-5,9H,12H2,1-2H3

InChI Key

OGRDWAUTHJWVRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(C(=O)OC)N

Origin of Product

United States

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